molecular formula C14H11ClN2OS B6143586 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 733030-57-4

2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6143586
CAS No.: 733030-57-4
M. Wt: 290.8 g/mol
InChI Key: VCGWPHZYGGJSIR-UHFFFAOYSA-N
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Description

2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a thieno[2,3-d]pyrimidine core in the structure imparts unique chemical and biological properties to the compound.

Chemical Reactions Analysis

2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of the compound can lead to the formation of corresponding sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit the activity of enzymes like VEGFR-2, leading to the disruption of angiogenesis and tumor growth . The compound can also induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as BAX and Bcl-2 . These interactions ultimately result in the inhibition of cancer cell proliferation and survival.

Comparison with Similar Compounds

2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as pyrido[4,3-d]pyrimidines and other thieno[2,3-d]pyrimidine derivatives . While these compounds share a similar core structure, their substituents and functional groups can significantly influence their chemical and biological properties. For example, pyrido[4,3-d]pyrimidines have been studied for their potential as antitumor agents, but their activity and selectivity may differ from those of thieno[2,3-d]pyrimidine derivatives . The unique combination of substituents in this compound imparts distinct properties that make it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-chloroethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-8(15)12-16-13(18)11-10(7-19-14(11)17-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGWPHZYGGJSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192447
Record name 2-(1-Chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733030-57-4
Record name 2-(1-Chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733030-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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